molecular formula C13H9N3O2 B11759066 6-Aminophenazine-1-carboxylic acid

6-Aminophenazine-1-carboxylic acid

Cat. No.: B11759066
M. Wt: 239.23 g/mol
InChI Key: VUJNNEZYTILMQK-UHFFFAOYSA-N
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Description

6-Aminophenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including 6-Aminophenazine-1-carboxylic acid, can be achieved through several methods. Common synthetic routes include:

    Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.

    Beirut Method: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.

    Reductive Cyclization: This involves the cyclization of diphenylamines.

    Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the arylation process.

Industrial Production Methods

Industrial production of phenazine derivatives often involves microbial biosynthesis. For example, Pseudomonas chlororaphis can be engineered to produce phenazine-1-carboxylic acid, which can then be chemically modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

6-Aminophenazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol.

    Substitution: This reaction can replace the amino group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield alcohol derivatives.

Scientific Research Applications

6-Aminophenazine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing other phenazine derivatives.

    Biology: It exhibits antimicrobial properties and can be used to study bacterial resistance mechanisms.

    Medicine: It has potential antitumor properties and can be used in cancer research.

    Industry: It can be used in the development of new pesticides and herbicides

Mechanism of Action

The mechanism of action of 6-Aminophenazine-1-carboxylic acid involves its interaction with cellular components. It can generate reactive oxygen species, leading to oxidative stress and cell death. This compound targets various molecular pathways, including those involved in energy metabolism and cell wall synthesis .

Comparison with Similar Compounds

6-Aminophenazine-1-carboxylic acid can be compared with other phenazine derivatives, such as:

These compounds share similar biological activities but differ in their specific applications and mechanisms of action. This compound is unique due to its amino group, which can be further modified to enhance its properties.

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

6-aminophenazine-1-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c14-8-4-2-6-10-12(8)16-9-5-1-3-7(13(17)18)11(9)15-10/h1-6H,14H2,(H,17,18)

InChI Key

VUJNNEZYTILMQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3N)C(=O)O

Origin of Product

United States

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